

Spectroscopic Profile of 9-Hydroxyspiro[5.5]undecan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 9-Hydroxyspiro[5.5]undecan-3-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the spirocyclic compound **9-Hydroxyspiro[5.5]undecan-3-one**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and structural features. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar spirocyclic compounds.

Introduction

9-Hydroxyspiro[5.5]undecan-3-one is a bicyclic organic molecule featuring a spiro junction, a ketone, and a secondary alcohol. These functional groups impart characteristic spectroscopic signatures that can be used for its identification and structural elucidation. This guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **9-Hydroxyspiro[5.5]undecan-3-one**. These predictions are derived from established principles of organic spectroscopy and data from analogous structures.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.70	m	1H	H-9
~2.40 - 2.20	m	4H	H-2, H-4
~1.90 - 1.40	m	12H	Remaining CH_2
~1.60	br s	1H	OH

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~211.0	C	C-3 (C=O)
~68.0	CH	C-9 (CH-OH)
~45.0	C	C-5 (Spiro)
~40.0 - 20.0	CH_2	Remaining CH_2

Table 3: Predicted IR Data (Liquid Film)

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2930, ~2860	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)[1][2]
~1050	Medium	C-O stretch (secondary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
182	Low	[M] ⁺ (Molecular Ion)
164	Moderate	[M - H ₂ O] ⁺
125	Moderate	α-cleavage at C5-C6/C5-C11
98	High	McLafferty-type rearrangement
55	High	Various fragmentation pathways

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **9-Hydroxyspiro[5.5]undecan-3-one** in ~0.7 mL of deuterated chloroform (CDCl₃).^[3]
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds.

- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups (hydroxyl and carbonyl).

Procedure:

- **Sample Preparation:** If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Obtain a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- **Data Processing:** The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

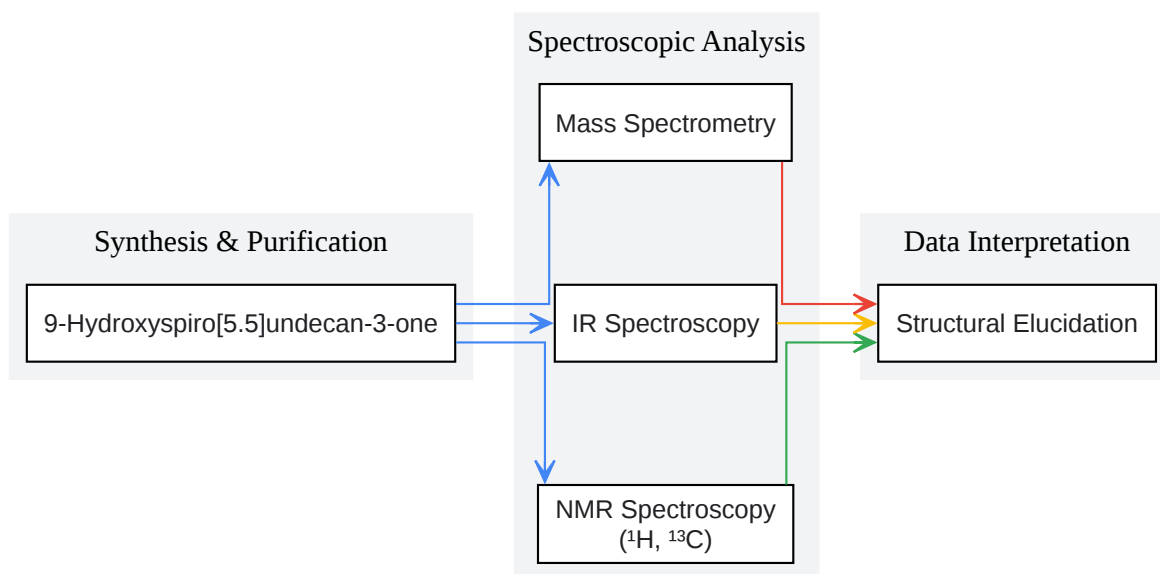
Procedure:

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for cyclic alcohols and ketones include dehydration (loss of H_2O) and alpha-cleavage.[4][5]

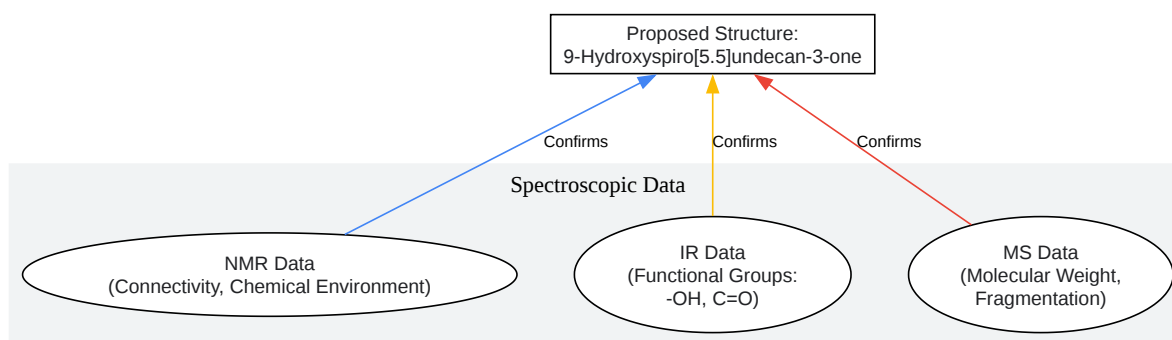
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of **9-Hydroxyspiro[5.5]undecan-3-one**.



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Caption: General workflow for the spectroscopic analysis of a synthesized compound.



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Caption: Integration of spectroscopic data to confirm the chemical structure.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
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